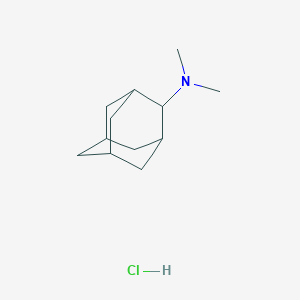

2-Adamantanamine, N,N-dimethyl-, hydrochloride

描述

2-Adamantanamine, N,N-dimethyl-, hydrochloride is a chemical compound with the empirical formula C12H21N·HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in various fields, including medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantanamine, N,N-dimethyl-, hydrochloride typically involves the reaction of 2-adamantanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) analysis.

化学反应分析

Types of Reactions

2-Adamantanamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of adamantanone derivatives.

Reduction: Formation of adamantane derivatives.

Substitution: Formation of various substituted adamantane compounds.

科学研究应用

2-Adamantanamine, N,N-dimethyl-, hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to known antiviral drugs.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

作用机制

The mechanism of action of 2-Adamantanamine, N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, its structural similarity to amantadine suggests it may act as an NMDA receptor antagonist, thereby influencing neurotransmitter release and synaptic plasticity.

相似化合物的比较

Similar Compounds

Amantadine hydrochloride: Known for its antiviral and antiparkinsonian effects.

Memantine hydrochloride: Used in the treatment of Alzheimer’s disease.

Rimantadine hydrochloride: Another antiviral compound with a similar structure.

Uniqueness

2-Adamantanamine, N,N-dimethyl-, hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its analogs

生物活性

2-Adamantanamine, N,N-dimethyl-, hydrochloride, also known as N,N-dimethyl-2-adamantanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiviral agent. The compound is characterized by its adamantane structure, which contributes to its unique pharmacological properties.

- Molecular Formula : CHClN

- Molecular Weight : 215.76 g/mol

- Boiling Point : 239.8°C at 760 mmHg

- Flash Point : 90.2°C

The primary mechanism of action for 2-Adamantanamine involves the modulation of ion channels and inhibition of viral uncoating processes. This activity is crucial for the effective treatment of viral infections, particularly those caused by influenza viruses. The compound has been shown to inhibit viral replication, making it a potential therapeutic agent in antiviral therapies .

Antiviral Efficacy

2-Adamantanamine has demonstrated efficacy against several viruses, including:

- Influenza Virus : It acts similarly to other antiviral agents such as amantadine and rimantadine by preventing the uncoating of the virus within host cells .

- Candida albicans : Recent studies have indicated that it can potentiate the effects of azole antifungals against biofilms, enhancing the therapeutic outcomes in resistant cases .

Neuroprotective Effects

The compound's structural properties suggest potential neuroprotective effects, which are being explored in the context of neurodegenerative diseases like Parkinson's disease. Its ability to modulate NMDA receptors may contribute to these effects .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Amantadine | CHN | Antiviral; used primarily against influenza |

| Rimantadine | CHN | Similar antiviral properties; longer half-life |

| 1-Aminoadamantane | CHN | Basic amine; less methyl substitution |

| 2-Aminoadamantane | CHN | Structural isomer; different biological activity |

Each compound exhibits varying degrees of antiviral activity and pharmacological profiles, with 2-Adamantanamine distinguished by its enhanced solubility and potential for neuroprotection.

Case Studies and Research Findings

- Antiviral Activity Against Influenza :

- Potentiation of Azole Antifungals :

- Neuroprotective Potential :

属性

IUPAC Name |

N,N-dimethyladamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-13(2)12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAKUGDAZMHAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC(C2)CC1C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147087 | |

| Record name | 2-Adamantanamine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10535-34-9 | |

| Record name | 2-Adamantanamine, N,N-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanamine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。